N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H17N5O4S and its molecular weight is 435.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Assessment
- Heterocyclic compounds, including ones with structures similar to the query chemical, have been synthesized and evaluated for insecticidal properties against the cotton leafworm, Spodoptera littoralis. These compounds incorporate a thiadiazole moiety and have shown potential as insecticidal agents (Fadda et al., 2017).
Antimicrobial Activity
- Research into the synthesis of heterocyclic compounds has led to the development of molecules with in vitro antibacterial and antifungal properties. A library of compounds was tested against various bacterial and fungal strains, showing good to moderate activity and highlighting the potential of these molecules as antimicrobial agents (Pandya et al., 2019).
Anticancer and Antiviral Applications
- Novel series of derivatives have been synthesized and evaluated for their in vitro anticoronavirus and antitumoral activities. These studies reveal that structural variations in the molecules can tune their biological properties towards antiviral or antitumoral activity, suggesting a promising avenue for the development of new therapeutic agents (Jilloju et al., 2021).
Antioxidant Studies
- The synthesis of novel N-substituted benzyl/phenyl compounds incorporating heterocyclic frameworks has been explored for their antioxidant properties. These compounds were found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidant agents (Ahmad et al., 2012).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c27-18(22-14-6-7-16-17(12-14)30-11-10-29-16)13-31-21-24-23-19-20(28)25(8-9-26(19)21)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDBCXIABNWQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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